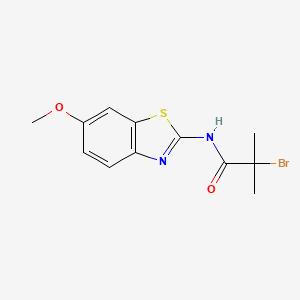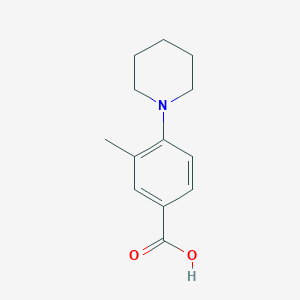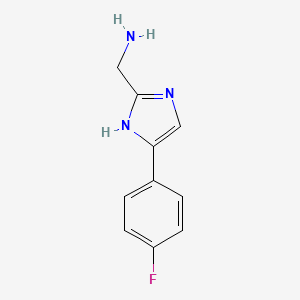
N-(4-Fluorobenzyl)-N-(1H-indol-4-ylmethyl)amine
Übersicht
Beschreibung
N-(4-Fluorobenzyl)-N-(1H-indol-4-ylmethyl)amine, also known as 4-Fluorobenzyl-1H-indole-3-carboxylate, is a novel synthetic compound with a variety of potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
N-(N-(4-Fluorobenzyl)-N-(1H-indol-4-ylmethyl)amineyl)-N-(1H-indol-4-ylmethyl)amine is commonly used in scientific research for a variety of purposes. It is used as a ligand for the study of metal-ligand interactions, as a substrate for enzyme studies, and as a reagent for the synthesis of various organic compounds. It is also used in the study of organic reactions, as a molecular probe in the study of biophysical properties, and as a potential drug candidate.
Wirkmechanismus
The mechanism of action of N-(N-(4-Fluorobenzyl)-N-(1H-indol-4-ylmethyl)amineyl)-N-(1H-indol-4-ylmethyl)amine is not yet fully understood. It is believed to act as a competitive inhibitor of the enzyme monoamine oxidase, which is responsible for the breakdown of neurotransmitters in the brain. This inhibition of monoamine oxidase activity may result in increased levels of serotonin, dopamine, and norepinephrine in the brain, which could potentially have therapeutic effects.
Biochemical and Physiological Effects
N-(N-(4-Fluorobenzyl)-N-(1H-indol-4-ylmethyl)amineyl)-N-(1H-indol-4-ylmethyl)amine has been shown to have a variety of biochemical and physiological effects in laboratory studies. It has been found to act as an agonist at certain serotonin receptor subtypes, as an antagonist at certain dopamine receptor subtypes, and as an agonist at certain norepinephrine receptor subtypes. In addition, it has been found to increase the activity of certain enzymes involved in the metabolism of neurotransmitters, such as monoamine oxidase, and to reduce the activity of other enzymes, such as catechol-O-methyltransferase.
Vorteile Und Einschränkungen Für Laborexperimente
N-(N-(4-Fluorobenzyl)-N-(1H-indol-4-ylmethyl)amineyl)-N-(1H-indol-4-ylmethyl)amine has several advantages and limitations for use in laboratory experiments. One of the main advantages is its low cost and availability, which makes it an attractive choice for research applications. Additionally, it is highly soluble in a variety of solvents, which makes it easy to work with in the laboratory. On the other hand, it has a relatively short shelf life, which can be a limitation in some experiments. Additionally, its mechanism of action is not yet fully understood, which can make it difficult to interpret the results of certain experiments.
Zukünftige Richtungen
There are many potential future directions for the use of N-(N-(4-Fluorobenzyl)-N-(1H-indol-4-ylmethyl)amineyl)-N-(1H-indol-4-ylmethyl)amine in scientific research. One potential application is in the development of new drugs, as its mechanism of action could make it a useful tool for the treatment of certain neurological disorders. Additionally, it could be used to study the effects of different drugs on the brain, as well as to study the effects of different environmental factors on the brain. Finally, it could be used to study the effects of different dietary supplements on the brain, as well as to study the effects of different lifestyle factors on the brain.
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-N-(1H-indol-4-ylmethyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2/c17-14-6-4-12(5-7-14)10-18-11-13-2-1-3-16-15(13)8-9-19-16/h1-9,18-19H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKVZGOLAUCKEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)CNCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Fluorobenzyl)-N-(1H-indol-4-ylmethyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



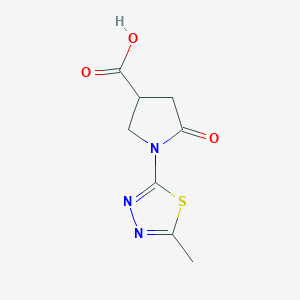
![Acetic acid, 2-[2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy]-](/img/structure/B3170540.png)
![5-(Trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B3170541.png)
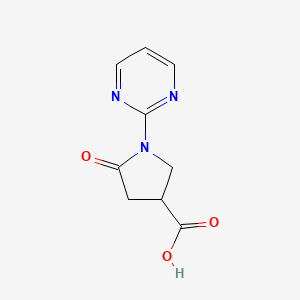
![4-{2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]hydrazino}-4-oxobutanoic acid](/img/structure/B3170551.png)
![5-(2-hydroxyethyl)-3-methyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B3170556.png)
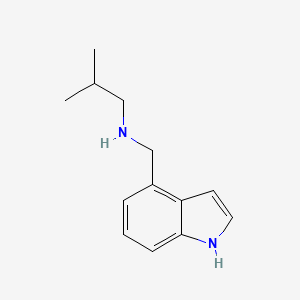
![3-[Ethyl-(4-methoxy-phenyl)-amino]-propionic acid](/img/structure/B3170565.png)

